12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione is a complex organic compound with the molecular formula and a molecular weight of approximately 385.37 g/mol. This compound is classified under indolocarbazoles, a group known for their diverse biological activities and potential therapeutic applications. The compound is identified by its CAS number 118458-58-5 and is characterized by its unique structural features that contribute to its chemical reactivity and biological properties.
The compound is sourced from various chemical databases such as Synchem, ChemicalBook, and PubChem, which provide detailed information about its structure, properties, and potential applications . Indolocarbazoles are recognized for their significance in medicinal chemistry due to their ability to interact with biological targets, making them subjects of extensive research in pharmacology.
The synthesis of 12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
Technical details regarding the exact conditions (temperature, solvents) and reagents used are often proprietary or not fully disclosed in available literature.
The molecular structure of 12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione features a fused ring system that includes indole and carbazole moieties. The presence of methoxy groups enhances its solubility and reactivity.
Key structural data includes:
This compound can undergo various chemical reactions typical for indolocarbazoles:
Technical details about specific reaction conditions are often found in specialized literature or patents related to indolocarbazole derivatives.
Data on specific pathways or targets remains limited but is an area of active research.
The physical properties of this compound include:
Chemical properties include:
Relevant data regarding melting points or boiling points is not widely available but can be inferred from similar compounds within the indolocarbazole family.
The applications of 12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione span several fields:
This compound exemplifies the ongoing exploration into indolocarbazoles' therapeutic potential and highlights the importance of continued research into their synthesis and applications.
Indolocarbazoles represent a structurally distinct class of nitrogen-containing heterocyclic compounds characterized by the fusion of two indole rings with a central carbazole system. This tetracyclic or pentacyclic framework serves as a privileged scaffold in medicinal chemistry due to its remarkable capacity for intermolecular interactions with biological targets. The compound 12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (CAS 118458-58-5) exemplifies a synthetically accessible and pharmacologically relevant derivative within this class, serving as a precursor to numerous bioactive molecules [1] [4].
Indolocarbazoles are classified based on their ring fusion patterns and oxidation states:
Table 1: Structural and Physicochemical Properties of 12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₂H₁₅N₃O₄ | High carbon/nitrogen ratio enhances π-stacking |
Molecular Weight | 385.37 g/mol | Optimal for cell permeability |
CAS Registry | 118458-58-5 | Unique identifier for chemical tracking |
LogP | 3.6 | Moderate lipophilicity |
Hydrogen Bond Donors | 3 | Facilitates target binding |
Hydrogen Bond Acceptors | 4 | Enhances solubility and interactions |
Topological Polar Surface Area | 96.2 Ų | Predicts moderate membrane permeability |
The methoxy groups at C-3 and C-9 electronically activate the scaffold for electrophilic substitution while sterically shielding reactive positions. The lactam carbonyls (C5=O, C7=O) enable hydrogen bonding with biological targets, critical for pharmacological activity [4] [6].
The therapeutic potential of indolocarbazoles emerged from natural product isolation and subsequent synthetic efforts:
Table 2: Key Indolocarbazole Derivatives in Drug Discovery
Compound | Structural Features | Biological Target | Development Status |
---|---|---|---|
Rebeccamycin | 1,11-Dichloro-12-(4-O-methylglucopyranosyl) | Topoisomerase I | Preclinical |
NB-506 | 6-N-formylamino-1,11-dihydroxy-13-glucopyranosyl | Topoisomerase I | Phase II Clinical Trials |
K252a | Furanosyl-methoxyindolocarbazole | Protein Kinase C | Research Tool |
Target Compound | 3,9-Dimethoxy-12,13-dihydro | Synthetic Intermediate | Research Chemical |
This compound serves as a strategic synthetic precursor for bioactive indolocarbazoles:
Table 3: Pharmacological Applications of Derived Compounds
Derivative | Modification Site | Biological Activity | Mechanistic Insight |
---|---|---|---|
NB-506 | N6-formyl, N13-glucosyl | Antitumor (76-96% inhibition in vivo) | Topoisomerase I poisoning |
Rebeccamycin analog | 1,11-dichloro, C12-glucosyl | DNA cleavage | Stabilizes topoisomerase I-DNA complex |
K252c analog | C3/C9 hydroxy, furanosyl | Protein kinase inhibition (IC₅₀ ~nM) | Competes with ATP binding |
Synthetic accessibility via oxidative photocyclization of bisindolylmaleimides (84-90% yield) makes this compound a practical entry point for structure-activity relationship (SAR) studies. Its role as an aglycone enables exploration of sugar-dependent pharmacological effects [4] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: